N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

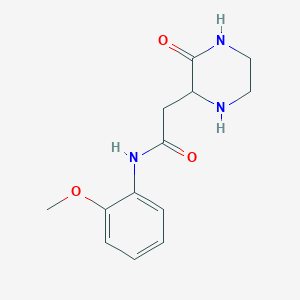

N-(2-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked via an acetamide bridge to a 3-oxopiperazine ring. The methoxy substituent on the phenyl ring and the 3-oxo group on the piperazine moiety are critical for modulating electronic properties, solubility, and target interactions.

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C13H17N3O3/c1-19-11-5-3-2-4-9(11)16-12(17)8-10-13(18)15-7-6-14-10/h2-5,10,14H,6-8H2,1H3,(H,15,18)(H,16,17) |

InChI Key |

JNANEAQYBBOYRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions involving methoxybenzene and suitable leaving groups.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and amines.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Aromatic ring : The methoxyphenyl group contributes to the lipophilicity and potential interactions with biological targets.

- Piperazine moiety : This component is known for its role in enhancing pharmacological properties.

- Acetamide group : Provides a functional site for further chemical modifications.

Synthesis typically involves multiple steps that may include reactions such as acylation, cyclization, and various purification techniques like chromatography to ensure high yield and purity of the final product.

Biological Activities

N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds with similar structures can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective toxicity towards human ovarian carcinoma (SKOV3) and lung carcinoma (A549) cells, with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

Studies on related compounds reveal substantial antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL, suggesting potential use in treating infections .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against human cancer cell lines. Using assays like CCK-8, researchers evaluated the antiproliferative activity, revealing that the compound effectively inhibits cell growth at specific concentrations .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been conducted to understand how structural modifications influence the biological activity of similar compounds. By systematically altering functional groups, researchers have identified key features that enhance anticancer and antimicrobial properties .

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-methylbenzenesulfonyl)-acetamide | Structure | Sulfonamide group enhances enzyme inhibition |

| N-(benzodioxan)-piperazine derivatives | Structure | Exhibits similar biological activities |

| 4-Methoxyphenyl-thiourea derivatives | Structure | Known for antimicrobial properties |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide with key analogs:

*Estimated logP for the target compound based on substituent contributions.

Key Observations:

- Chloro and methyl groups introduce steric bulk, which may affect binding pocket interactions .

- Heterocyclic Core : Replacement of 3-oxopiperazine with a quinazoline-sulfonyl group (as in ) significantly increases molecular weight (455.53 vs. 279.29) and introduces a sulfonyl moiety, which may enhance target affinity through hydrogen bonding or electrostatic interactions .

Pharmacological Activity Insights

Anti-Cancer Activity:

- Compound 39 () : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines. The quinazoline-sulfonyl group likely contributes to this activity by interacting with kinase or DNA repair targets .

- Chloro and Methyl Analogs (): No direct activity data are reported, but their lower logP values suggest reduced lipophilicity, which may limit cellular uptake compared to the methoxy derivative.

Crystallographic and Spectroscopic Data

- Crystal Packing : Analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide () exhibit varied crystal packing due to substituent effects, influencing solubility and stability. The 2-methoxy group’s planar geometry may favor π-π stacking in the target compound .

- Spectroscopic Characterization : and highlight the use of ¹H/¹³C NMR and IR for confirming acetamide structures, applicable to the target compound for purity assessment .

Biological Activity

N-(2-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : Approximately 233.26 g/mol

The structure includes a methoxyphenyl group, a piperazine moiety, and an acetamide functional group, which are critical for its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially leading to diverse pharmacological effects. Although specific mechanisms are still under investigation, preliminary studies suggest several pathways:

- Antiviral Activity : The compound exhibits potential antiviral properties, particularly against HIV-1. Studies have shown that it can inhibit viral replication through mechanisms involving capsid-host factor interactions and enzyme inhibition .

- Neuroprotective Effects : In models of neurodegenerative diseases, such as Parkinson's disease, compounds with similar structures have demonstrated the ability to inhibit mixed lineage kinase (MLK) pathways, which are implicated in neuronal cell death . This suggests that this compound may also confer neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that this compound demonstrated significant efficacy in inhibiting HIV replication. The compound showed an EC50 value comparable to known antiviral agents, indicating its potential as a therapeutic candidate for HIV treatment .

Case Study 2: Neuroprotective Mechanisms

Another investigation explored the neuroprotective properties of compounds similar to this compound. Results indicated that these compounds could prevent apoptosis in neuronal cells exposed to neurotoxic agents by modulating key signaling pathways involved in cell survival . This opens avenues for further research into its application for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.